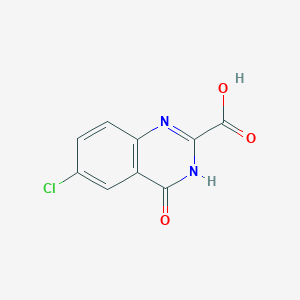

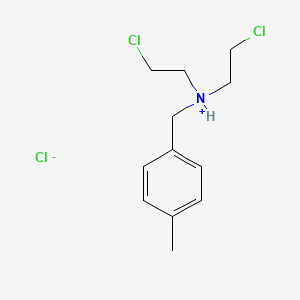

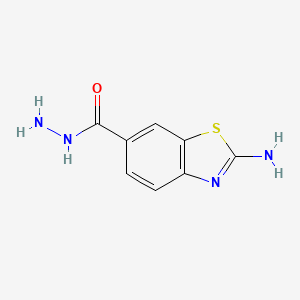

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

Descripción general

Descripción

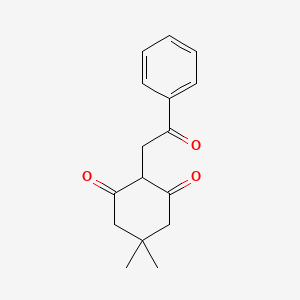

The compound "6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid" is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. This compound is not directly mentioned in the provided papers, but it is structurally related to the quinoline and quinazoline derivatives discussed in the papers, which are known for their biological activities, particularly as antibacterial agents .

Synthesis Analysis

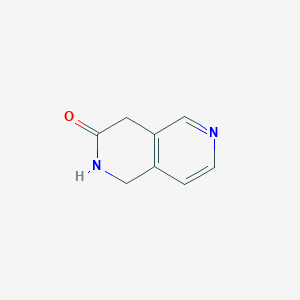

The synthesis of quinazoline derivatives can be complex, involving multiple steps such as substitution, nitration, reduction, cyclization, and chlorination . For example, the synthesis of "7-(benzyloxy)-4-chloro-6-methoxyquinazoline" involved five steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Similarly, the synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline was achieved through chlorination of a dibromoquinazoline analog . These methods could potentially be adapted for the synthesis of this compound by altering the substitution pattern on the quinazoline nucleus.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline nucleus, which can be further modified at various positions to yield a wide range of compounds with different properties and biological activities . The structure-activity relationships (SAR) of these compounds are often studied using various analytical techniques such as NMR, MS, and sometimes X-ray crystallography .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including condensation with other heterocyclic compounds , replacement of halogen atoms with different amines , and reactions with aminopyridines to yield pyridylamides . These reactions are crucial for the diversification of the quinazoline scaffold and the discovery of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, and functional groups like carboxylic acid, can affect the compound's solubility, stability, and reactivity . These properties are important for the compound's biological activity and pharmacokinetic profile, as they determine how the compound interacts with biological targets and is metabolized in the body.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Study

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid has been utilized in the synthesis of various compounds with potential antimicrobial properties. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones starting from a similar quinoline carboxylic acid, demonstrating significant antifungal and antibacterial activities (Patel & Patel, 2010).

Heterocyclic Synthesis and Antifungal Activity

Farrayeh et al. (2013) reported the synthesis of a 4-oxo[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester, derived from a similar quinoline carboxylic acid, which exhibited good antifungal activity against Candida albicans (Farrayeh et al., 2013).

Chemical Transformations in Synthesis

In the field of chemical synthesis, this compound has been used as a starting material or intermediate for various transformations. Ukrainets et al. (2007) explored the reaction of a similar oxazoloquinolone ring compound, providing insights into the chemical behavior of these types of compounds (Ukrainets et al., 2007).

Physicochemical Property Investigation

Yin Qiuxiang (2002) conducted a study on the melting and dissociation properties of a closely related compound, which is crucial in the industrial manufacture of ciprofloxacin, highlighting its significance in pharmaceutical production (Yin Qiuxiang, 2002).

Antibacterial Activity Studies

Cooper et al. (1990) synthesized a series of quinoline-3-carboxylic acids, showing greater in vitro antibacterial activity against Gram-positive organisms, indicating the potential of these compounds in antibacterial drug development (Cooper et al., 1990).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid are currently unknown

Pharmacokinetics

Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability.

Propiedades

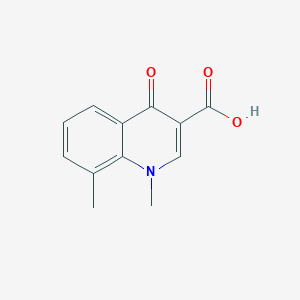

IUPAC Name |

6-chloro-4-oxo-3H-quinazoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAAEYMCOXCPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629086 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480451-49-8 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)

![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)

![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)

![3-[3-(Dimethylamino)acryloyl]-2H-chromen-2-one](/img/structure/B3032701.png)